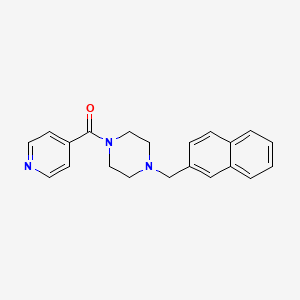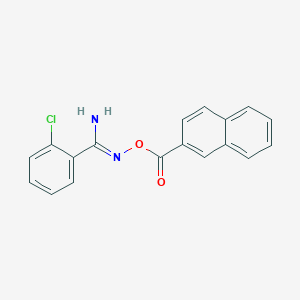![molecular formula C13H11N3O3S B5760578 3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)
3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide, also known as TNBH, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. TNBH is a yellow crystalline solid that belongs to the hydrazide family of compounds. It has a molecular formula of C12H10N4O3S and a molecular weight of 298.3 g/mol.
Wissenschaftliche Forschungsanwendungen
3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antitubercular, antifungal, and antibacterial properties. This compound has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and as a potential modulator of the immune system.
Wirkmechanismus
The mechanism of action of 3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide is not well understood, but it is thought to involve the inhibition of key enzymes involved in various biological pathways. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. This compound has also been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the activity of enoyl-ACP reductase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the biosynthesis of cholesterol by inhibiting the activity of HMG-CoA reductase. This compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, this compound also has some limitations. It is relatively unstable and can degrade over time, and it can be difficult to solubilize in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide. One area of research could be the development of more stable analogs of this compound that exhibit similar biological activities. Another area of research could be the investigation of the mechanism of action of this compound and its analogs. Additionally, this compound could be studied in combination with other drugs to determine if it exhibits synergistic effects. Finally, this compound could be studied in animal models to determine its efficacy and toxicity in vivo.
Synthesemethoden
3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide can be synthesized using a one-pot reaction between 2-thiopheneacetic acid hydrazide and 3-nitrobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The reaction proceeds through a Schiff base intermediate, which is reduced to form this compound. The yield of this compound is typically around 70-80%, and the compound can be purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
3-nitro-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9(12-6-3-7-20-12)14-15-13(17)10-4-2-5-11(8-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBBADIXIZJDND-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26657589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)




![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)


![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)